![molecular formula C11H13Cl2NO2S B223490 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, also known as DMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a sulfonamide-based compound that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. Inhibition of carbonic anhydrase enzymes by this compound has been shown to lead to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Additionally, this compound is relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, including the development of new synthesis methods for this compound and the study of its potential applications in various fields. One area of research that has received significant attention is the use of this compound as an anti-cancer agent, and further studies are needed to determine its efficacy and potential side effects in vivo. Additionally, the role of this compound in modulating immune responses and its potential use as an anti-inflammatory agent warrant further investigation. Finally, the mechanism of action of this compound needs to be fully understood to facilitate the development of new sulfonamide-based compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine can be synthesized through different methods, including the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl azide with pyrrolidine. The product obtained through these methods is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been used in various scientific research applications, including as a ligand for the synthesis of metal-organic frameworks, as a reagent for the synthesis of sulfonamide-based compounds, and as a catalyst in organic reactions. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a tool to study the role of sulfonamide-based compounds in biological systems.
Propriétés
Formule moléculaire |
C11H13Cl2NO2S |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
1-(2,4-dichloro-3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c1-8-9(12)4-5-10(11(8)13)17(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |
Clé InChI |
RPFZSGJMSVYCHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
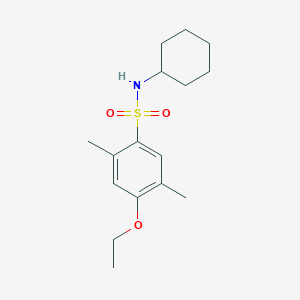
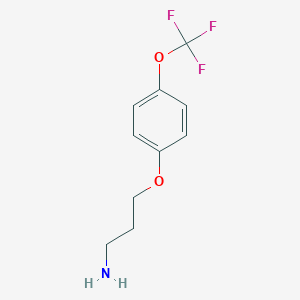

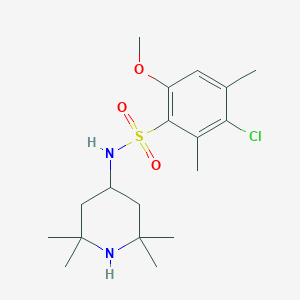
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)

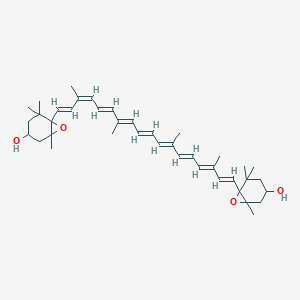
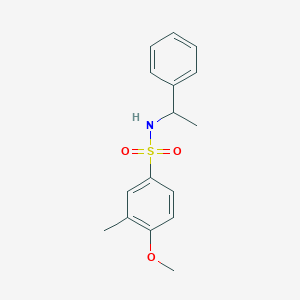
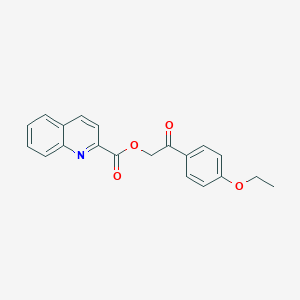
methanone](/img/structure/B223532.png)

